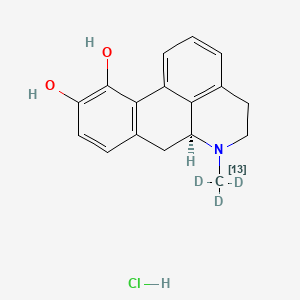

(S)-Apomorphine-13C,d3 (hydrochloride)

Descripción

Significance of Isotopic Labeling: Carbon-13 and Deuterium (B1214612) Incorporation

The strategic incorporation of stable isotopes like Carbon-13 and deuterium into a molecule like (S)-apomorphine creates a powerful tool for research. This process, known as isotopic labeling, renders the molecule distinguishable from its naturally occurring, unlabeled counterparts by analytical instruments, particularly mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. This distinction is fundamental to its application in tracer studies, quantitative analysis, and detailed spectroscopic examination.

Isotopically labeled compounds, often called tracers, are invaluable for mapping metabolic pathways. nih.gov When a ¹³C-labeled compound is introduced into a biological system, such as cell culture, the labeled carbon atoms can be tracked as the molecule is processed and transformed by enzymes. jove.com By analyzing the distribution of ¹³C in downstream metabolites, researchers can elucidate the flow of atoms through biochemical networks, confirm the activity of specific pathways, and even discover new metabolic routes. nih.govjove.comvanderbilt.edu This technique, known as ¹³C metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with other methods. vanderbilt.edubohrium.com The choice of a singly labeled carbon substrate is often more informative for tracing the fate of the labeled carbon as it moves through central pathways. jove.com

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds like (S)-Apomorphine-13C,d3 are considered the gold standard for use as internal standards (IS). nih.govscispace.com An internal standard is a compound with nearly identical chemical and physical properties to the analyte (the substance being measured) that is added to a sample in a known concentration. waters.com

Because the SIL internal standard co-elutes with the analyte and experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer, it can effectively correct for sample loss and matrix effects—interference from other components in a biological sample. nih.govwaters.com The mass spectrometer can differentiate between the analyte and the heavier SIL-IS, allowing for a highly accurate and precise quantification of the analyte based on the ratio of their signals. researchgate.net While deuterium-labeled standards are excellent, they can sometimes exhibit slight differences in retention time compared to the analyte; however, they remain a first-choice option for robust quantitative assays. nih.govscispace.commyadlm.org

Table 1: Key Considerations for Using SIL Internal Standards in LC-MS

| Feature | Description | Reference |

|---|---|---|

| Correction for Variability | Compensates for inconsistencies in sample dilution, extraction recovery, and instrument injection volume. | scispace.comwaters.com |

| Matrix Effect Mitigation | Corrects for ion suppression or enhancement caused by co-eluting components from the sample matrix (e.g., plasma, urine). | waters.commyadlm.org |

| High Accuracy & Precision | Enables highly reliable quantification by comparing the analyte's signal to the known concentration of the co-analyzed internal standard. | researchgate.net |

| Chemical Similarity | Behaves almost identically to the analyte during sample processing and chromatographic separation, ensuring representative correction. | nih.govwaters.com |

The inclusion of ¹³C and deuterium isotopes significantly impacts Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) or a ¹²C with a ¹³C atom alters the local electronic environment, leading to small but measurable shifts in the NMR signals of nearby nuclei. rsc.orgrsc.org These "isotope effects" are a powerful tool for structural elucidation. rsc.org

Deuterium labeling is particularly useful in ¹H NMR because it replaces proton signals with deuterium signals, which are not detected in standard ¹H NMR, thus simplifying complex spectra. wikipedia.org In ¹³C NMR, deuterium substitution can help in assigning carbon signals and provides information about molecular structure and hydrogen bonding. nih.gov The predictable changes in chemical shifts caused by isotopic substitution provide additional constraints that aid in the complete and accurate assignment of NMR spectra. rsc.orgrsc.org

Role of (S)-Apomorphine Stereoisomer in Pharmacological Studies

Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. youtube.com These structural differences can lead to vastly different interactions with biological targets like receptors and enzymes, which are themselves chiral. youtube.com In the case of apomorphine (B128758), the two primary stereoisomers are (R)-apomorphine and (S)-apomorphine.

Research has shown that these two isomers have distinct pharmacological profiles. The (R)-enantiomer, which is the form used therapeutically for conditions like Parkinson's disease, acts as a potent agonist at presynaptic dopamine (B1211576) receptors, inhibiting the release of neurotransmitters like dopamine and acetylcholine (B1216132). nih.govdrugbank.com In contrast, the (S)-enantiomer is essentially inactive as an agonist at these same receptors. nih.gov Studies on cat caudate nucleus slices revealed that (S)-apomorphine did not inhibit neurotransmitter release but instead acted as an antagonist to the effects of (R)-apomorphine. nih.gov This indicates that the (S)-isomer can block the receptor but does not activate it. nih.govnih.gov Furthermore, the (S)-enantiomer was found to have a significantly lower affinity for these presynaptic dopamine receptors compared to its (R)-counterpart. nih.gov The availability of the isolated (S)-isomer is therefore crucial for research aimed at differentiating the specific actions of each stereoisomer and understanding the precise structural requirements for dopamine receptor activation and antagonism.

Table 2: Comparative Pharmacological Activity of Apomorphine Stereoisomers

| Property | (R)-Apomorphine | (S)-Apomorphine | Reference |

|---|---|---|---|

| Activity at Presynaptic Dopamine Receptors | Agonist (Inhibits neurotransmitter release) | Antagonist (Blocks the action of the agonist) | nih.govnih.gov |

| Intrinsic Activity | Present (Stimulates the receptor) | Devoid of intrinsic activity | nih.gov |

| Receptor Affinity | Higher affinity | Approximately ten-fold lower affinity | nih.gov |

| Effect on Neurotransmitter Release | Inhibits release of dopamine and acetylcholine | No inhibitory action; antagonizes the effect of the (R)-isomer | nih.gov |

Propiedades

Fórmula molecular |

C17H18ClNO2 |

|---|---|

Peso molecular |

307.79 g/mol |

Nombre IUPAC |

(6aS)-6-(trideuterio(113C)methyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m0./s1/i1+1D3; |

Clave InChI |

SKYZYDSNJIOXRL-KCKMQUMOSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |

SMILES canónico |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |

Origen del producto |

United States |

Synthetic Chemistry and Structural Modification of Apomorphine Analogs for Research

Precursor Synthesis Routes to the Apomorphine (B128758) Core

The synthesis of the apomorphine core, a dibenzo[de,g]quinoline ring system, can be achieved through various strategies. Historically, the acid-catalyzed rearrangement of morphine was one of the earliest methods. lookchem.com Modern synthetic routes often employ intramolecular cyclization strategies.

One prominent method involves a [4+2] cycloaddition of an aryne precursor with an isoquinoline (B145761) derivative to construct the core aporphine (B1220529) ring. nih.gov This approach allows for the regioselective synthesis of substituted apomorphine analogs. The synthesis of the necessary precursors, such as 2-trimethylsilylaryl triflates and isoquinoline derivatives, are key steps in this pathway. nih.gov

Another approach to the aporphine skeleton involves the acid-catalyzed rearrangement of morphinans, such as N-n-propylnormorphine, to yield the corresponding apomorphine analog. researchgate.net Total synthesis routes have also been developed, for instance, starting from isoquinoline to produce racemic apomorphine dimethyl ether, which can then be resolved. researchgate.net These diverse synthetic strategies provide access to the fundamental apomorphine scaffold, which can then be further modified for specific research applications.

Targeted Synthesis of (S)-Apomorphine-13C,d3 (hydrochloride)

The synthesis of isotopically labeled compounds like (S)-Apomorphine-13C,d3 (hydrochloride) is essential for a variety of research applications, including metabolic studies and as internal standards for mass spectrometry. scripps.edux-chemrx.com The introduction of both a carbon-13 atom and three deuterium (B1214612) atoms requires a carefully planned synthetic sequence.

Regiospecific Isotopic Labeling Strategies

While the precise, published synthetic route for (S)-Apomorphine-13C,d3 (hydrochloride) is not detailed in the available literature, a plausible strategy can be proposed based on known chemical transformations of apomorphine and general isotopic labeling techniques. The labeling targets the N-methyl group of the molecule.

A potential synthetic approach would involve the N-demethylation of (S)-apomorphine to yield (S)-norapomorphine. This intermediate could then be re-methylated using an isotopically labeled methylating agent. To introduce the desired labels, a reagent such as ¹³C-trideutero-methyl iodide (¹³CD₃I) would be employed. This reaction would regiospecifically introduce the ¹³C,d₃-methyl group at the nitrogen atom. Subsequent treatment with hydrochloric acid would yield the target compound, (S)-Apomorphine-13C,d3 (hydrochloride). The stability of carbon-deuterium bonds compared to carbon-hydrogen bonds can improve the pharmacodynamic properties of a molecule. researchgate.net

General methods for deuterium labeling of apomorphine have been described, for instance, by reaction with trifluoroacetic acid-d to introduce deuterium at positions 8 and 9, and also at positions 1 and 3. nih.gov However, for the specific labeling of the N-methyl group with both ¹³C and deuterium, the use of a labeled precursor is the most direct method.

Chiral Synthesis and Stereochemical Purity for Research

The biological activity of apomorphine enantiomers differs significantly, with the (S)-enantiomer often acting as an antagonist at dopamine (B1211576) receptors. nih.gov Therefore, ensuring the stereochemical purity of (S)-Apomorphine-13C,d3 (hydrochloride) is critical for its use in research.

A convenient method for the preparation of (S)-(+)-apomorphine involves the conversion from the more readily available (R)-(-)-apomorphine. nih.gov This process includes the following key steps:

Protection of the catechol group: The dimethyl ether of (R)-(-)-apomorphine is first synthesized. nih.gov

Racemization: Dehydrogenation of the dimethyl ether with 10% palladium-on-carbon, followed by reduction with sodium cyanoborohydride under acidic conditions, leads to the formation of (R,S)-apomorphine dimethyl ether. nih.gov

Resolution: The racemic mixture is then resolved using a chiral resolving agent, such as (-)-tartaric acid, to separate the (S)-(+)-apomorphine dimethyl ether. nih.gov

Deprotection: Finally, ether cleavage of the (S)-(+)-apomorphine dimethyl ether with hydriodic acid in acetic anhydride (B1165640) yields (S)-(+)-apomorphine. nih.gov

The enantiomeric purity of the final product can be assessed using techniques such as circular dichroism (CD) spectra. researchgate.net For instance, a synthesis of (S)-N-n-propylnorapomorphine reported an enantiomeric purity of greater than 99.9% as determined by CD spectra. researchgate.net Similarly, the synthesis of (S)-(+)-apomorphine from its (R)-(-) counterpart yielded the hydrochloride salt in 99% enantiomeric excess. lookchem.comnih.gov

Derivatization Strategies for Enhanced Research Utility

Derivatization of the apomorphine scaffold is a key strategy to modulate its pharmacological properties and to investigate its interaction with biological targets. These modifications can be broadly categorized into prodrug approaches and the synthesis of analogs for structure-activity relationship studies.

Prodrug Approaches for Preclinical Pharmacological Studies

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a parent drug. In the case of apomorphine, diester prodrugs have been synthesized and evaluated in preclinical studies. nih.govnih.gov These prodrugs are designed to be converted in vivo to the active apomorphine molecule.

A series of diesters of apomorphine have been synthesized, and their in vivo conversion to free apomorphine has been confirmed in brain tissue. nih.gov Preclinical behavioral studies in animal models demonstrated that these diester prodrugs induced effects similar to apomorphine, but with a prolonged duration of action. nih.gov The duration of action was generally found to increase with the size of the ester substituent, which appeared to correlate inversely with the rate of hydrolysis by liver extracts. nih.gov This suggests that the prolonged effect is at least partially due to a slower rate of hydrolysis resulting from increased steric hindrance at the acyl carbon atoms. nih.gov

More recent studies have focused on the synthesis and characterization of lipophilic diester prodrugs of apomorphine, such as dilauroyl apomorphine (DLA) and dipalmitoyl apomorphine (DPA). researchgate.net In vitro studies showed that these prodrugs were hydrolyzed by pancreatin (B1164899) to the corresponding monoesters and free apomorphine. researchgate.net

| Prodrug | Ester Substituents | Observed Effect in Preclinical Studies | Reference |

|---|---|---|---|

| Diacetyl Apomorphine | Acetyl | Prolonged duration of action compared to apomorphine. | nih.gov |

| Dilauroyl Apomorphine (DLA) | Lauroyl | Hydrolyzed in vitro to monoester and free apomorphine. | researchgate.net |

| Dipalmitoyl Apomorphine (DPA) | Palmitoyl | Slower in vitro hydrolysis compared to DLA. | researchgate.net |

Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

The synthesis of apomorphine analogs with systematic structural modifications is a powerful tool for elucidating structure-activity relationships (SAR). Such studies help to identify the key structural features responsible for the molecule's biological activity and selectivity for different receptor subtypes.

One area of focus for SAR studies has been the substitution on the A-ring of the apomorphine scaffold, specifically at the C-1 and C-3 positions. nih.gov A series of analogs with bromine and alkyl substituents at these positions have been synthesized to investigate their effects on dopamine D1 and D2 receptor activity. nih.gov The synthesis of these compounds can be achieved through a regioselective [4+2] cyclization of an aryne precursor and an appropriately substituted isoquinoline derivative. nih.gov

The evaluation of these analogs has revealed that substitutions at the C-1 or C-3 positions generally lead to a reduction in agonist activity at both D1 and D2 receptors. nih.gov Interestingly, some of these analogs, particularly the (S)-enantiomers of the C-1 and C-3 bromo-substituted compounds, exhibited biased antagonism for β-arrestin 2 at both D1 and D2 receptors. nih.gov

| Analog Type | Modification | Key SAR Finding | Reference |

|---|---|---|---|

| C-1 Substituted | Bromine or alkyl group at C-1 | General reduction in agonist activity at D1 and D2 receptors. | nih.gov |

| C-3 Substituted | Bromine or alkyl group at C-3 | General reduction in agonist activity at D1 and D2 receptors. (S)-enantiomers showed biased antagonism. | nih.gov |

Preparation of Electrophilic and Spectroscopic Derivatives

The chemical scaffold of apomorphine lends itself to various structural modifications to generate derivatives with specific properties for research applications. The preparation of electrophilic and isotopically labeled spectroscopic derivatives is crucial for studying its mechanism of action, metabolic fate, and receptor interactions. These modifications leverage the reactive sites on the apomorphine molecule, such as the catechol hydroxyl groups, the aromatic rings, and the secondary amine.

Spectroscopic Derivatives: Isotopic Labeling

Spectroscopic derivatives, particularly those incorporating stable or radioactive isotopes, are indispensable tools in modern medicinal chemistry and pharmacology. For apomorphine, isotopic labeling with deuterium (²H or D), carbon-13 (¹³C), or carbon-11 (B1219553) (¹¹C) allows for detailed investigation through techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and positron emission tomography (PET).

The synthesis of (S)-Apomorphine-¹³C,d₃ (hydrochloride) is a prime example of creating a heavy-labeled internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The incorporation of both ¹³C and deuterium (d₃) provides a distinct mass shift from the unlabeled parent compound, ensuring accurate quantification in complex biological matrices.

The preparation strategy typically involves a multi-step synthesis starting from a suitable precursor. A common and efficient method for introducing the trideuteromethyl (d₃) group is through the N-alkylation of a demethylated precursor.

N-Demethylation: The synthesis often begins with the N-demethylation of apomorphine or a protected apomorphine derivative to yield the corresponding secondary amine, norapomorphine (B1212033).

N-Alkylation: The crucial isotopic labeling step involves the reaction of the norapomorphine precursor with an isotopically labeled methylating agent. To create the d₃-labeled methyl group, deuterated methyl iodide (CD₃I) or deuterated methyl triflate (CD₃OTf) is used. This reaction re-forms the tertiary amine, now bearing the deuterated methyl group.

¹³C Incorporation: The position of the ¹³C label can vary. If the goal is to label the N-methyl group as well, a doubly labeled reagent like ¹³CD₃I would be employed. Alternatively, the ¹³C can be incorporated into the core aporphine skeleton earlier in a more complex total synthesis, or by methylation of one of the catechol hydroxyls using a reagent like ¹³CH₃I, though this would produce an apocodeine derivative. For use as a mass spectrometry standard, labeling the N-methyl group is often synthetically most straightforward.

Purification and Salt Formation: The resulting isotopically labeled (S)-Apomorphine-¹³C,d₃ is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC). Finally, it is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling.

A similar strategy is employed for preparing PET imaging agents like N-[¹¹C]methyl-apomorphine. In this case, the synthesis is performed using high-specific-activity [¹¹C]methyl iodide or [¹¹C]methyl triflate as the methylating agent in a rapid, automated synthesis module due to the short half-life of carbon-11 (approx. 20 minutes).

Electrophilic Derivatives

The creation of electrophilic derivatives of apomorphine is primarily aimed at producing intermediates for further chemical modification, such as the introduction of radiolabels for imaging or the attachment of fluorescent probes. This is typically achieved by introducing an electrophilic atom or group, most commonly a halogen, onto the aromatic rings of the apomorphine structure.

Electrophilic aromatic substitution reactions on the electron-rich catechol ring system can be used to install halogens like iodine or bromine. For instance, the synthesis of halo-apomorphine derivatives has been explored to create potent D2-like dopamine receptor agonists. The direct iodination of N-n-propylnorapomorphine, an analog of apomorphine, using iodine monochloride (ICl) has been shown to produce 2-iodo and 8-iodo derivatives.

A representative synthesis for an electrophilic apomorphine derivative is as follows:

Protection: The catechol hydroxyl groups are often protected, for instance as methoxy (B1213986) ethers (in the case of apocodeine) or other suitable protecting groups, to direct the electrophilic attack to the desired position on the aromatic ring and prevent side reactions.

Halogenation: The protected apomorphine derivative is treated with an electrophilic halogenating agent. For iodination, reagents like iodine (I₂) in the presence of an oxidizing agent or iodine monochloride (ICl) are used. This results in the addition of an iodine atom to one of the aromatic positions (e.g., C-2, C-8, or C-9).

Deprotection: The protecting groups on the catechol are removed to yield the final halo-apomorphine derivative.

These halogenated derivatives, such as 2-iodo-apomorphine, serve as important precursors. The carbon-iodine bond can be readily used in transition metal-catalyzed cross-coupling reactions or in stannylation reactions to create trialkyltin derivatives, which are then used as precursors for radiolabeling with isotopes like iodine-123, iodine-125, or iodine-131 (B157037) for single-photon emission computed tomography (SPECT) imaging.

Advanced Analytical Methodologies for Research Characterization of S Apomorphine 13c,d3 Hydrochloride and Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to isolating the analyte of interest from excipients, degradation products, and endogenous biological components prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of (S)-Apomorphine-13C,d3 (hydrochloride) and monitoring its stability. The catechol moiety in the apomorphine (B128758) structure is highly susceptible to oxidation, which can lead to the formation of quinone-type degradation products. nih.gov The rate of this degradation is influenced by factors such as pH, temperature, and compound concentration. nih.gov

A sensitive and reliable HPLC method with UV detection is often employed for quality control of the bulk drug substance. researchgate.net Method parameters are optimized to achieve a sharp peak for the parent compound, well-resolved from any potential impurities or degradants. researchgate.net Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation), are performed to demonstrate the stability-indicating nature of the method. nih.gov For instance, apomorphine has been shown to degrade significantly in the presence of sodium hydroxide (B78521) and hydrogen peroxide. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase | Potassium Dihydrogen Phosphate Buffer / Acetonitrile | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column | C18 reverse-phase | nih.gov |

| Detection | UV at 272 nm | researchgate.net |

| Linearity Range | 10-100 μg/mL | researchgate.net |

| Limit of Detection (LOD) | 1.3 μg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 3.8 μg/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) provides a high-resolution analytical approach for certain apomorphine-related compounds. Due to the low volatility of apomorphine and its metabolites, a derivatization step, such as silylation, is required to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. nih.gov

A validated GC-MS method has been developed for the simultaneous quantification of R(-)-apomorphine and its metabolites R(-)-apocodeine and R(-)-norapomorphine in biological fluids like plasma and urine. nih.gov This method typically involves a liquid-liquid extraction to isolate the compounds, followed by the silylation derivatization step before injection into the GC-MS system. nih.gov The mass spectrometer is operated in single-ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Liquid-liquid extraction followed by silylation | nih.gov |

| Internal Standard | N-propylnorapomorphine | nih.gov |

| Quantification Limit (Apomorphine) | 1 ng/mL | nih.gov |

| Quantification Limit (Apocodeine) | 1 ng/mL | nih.gov |

| Quantification Limit (Norapomorphine) | 25 ng/mL | nih.gov |

| Linearity Range | 1-100 ng/mL | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for comprehensive metabolite profiling and quantification in complex biological samples due to its exceptional sensitivity and specificity. nih.govnih.govresearchgate.net This technique is particularly crucial for studies involving (S)-Apomorphine-13C,d3 (hydrochloride), as the labeled standard allows for precise quantification by correcting for matrix effects and variations during sample processing. nih.gov

Methods for the simultaneous quantification of apomorphine and its primary metabolites, such as apomorphine sulfate (B86663) and norapomorphine (B1212033), in human plasma have been extensively validated. nih.govresearchgate.net These methods typically employ solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography. nih.govresearchgate.net Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Apomorphine | 268.0 | 237.1 | nih.govnih.gov |

| (S)-Apomorphine-13C,d3 | ~272.1 | (Varies) | nih.gov |

| Apomorphine Sulfate | 348.0 | 237.0 | nih.gov |

| Norapomorphine | 348.0 | 237.0 | nih.gov |

Spectroscopic Characterization and Quantification

Spectroscopic methods provide definitive structural information and confirm the isotopic labeling of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of apomorphine and its derivatives. researchgate.netnih.govhyphadiscovery.com Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are used to assign all proton and carbon signals, confirming the core structure of the molecule. hyphadiscovery.comslideshare.net For example, 1H NMR has been used to differentiate between the freebase and hydrochloride salt forms of apomorphine by observing the chemical shift of the N-methyl (N-CH3) group protons. researchgate.netnih.gov

For (S)-Apomorphine-13C,d3 (hydrochloride), NMR is critical for verifying the position and extent of isotopic labeling, thereby assessing isotopic purity. The key expected spectral changes include:

1H NMR: The signal corresponding to the N-methyl protons would be absent due to the replacement of protons with deuterium (B1214612) (d3).

13C NMR: The signal for the isotopically enriched carbon (13C) will be significantly enhanced. Furthermore, the signal for the N-methyl carbon will appear as a multiplet due to coupling with the attached deuterium atoms (C-D coupling).

These distinct spectral features provide definitive confirmation of the isotopic incorporation.

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the isotopic abundance of (S)-Apomorphine-13C,d3 (hydrochloride). The molecular weight of unlabeled apomorphine (C17H17NO2) is approximately 267.32 g/mol , with a monoisotopic mass of about 267.1259 Da. nist.govnih.govebi.ac.uk

The incorporation of one 13C atom and three deuterium atoms increases the molecular weight by approximately 4 Da. The precise mass of the labeled free base ([13C][C16]H14D3NO2) is calculated to be ~271.14 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the successful synthesis of the labeled compound. frontiersin.org

MS analysis also determines the isotopic abundance by measuring the ratio of the ion intensity of the labeled compound to that of any residual unlabeled compound. The fragmentation pattern is also analyzed; for (S)-Apomorphine-13C,d3, the precursor ion would be detected at m/z ~272. The major fragment ion for unlabeled apomorphine is found at m/z 237. nih.govnih.gov Analysis of the corresponding fragment for the labeled compound would confirm if the isotopic labels are retained or lost during fragmentation, providing further structural verification.

| Compound | Formula (Free Base) | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) | Reference |

|---|---|---|---|---|

| (S)-Apomorphine | C17H17NO2 | 267.1259 | ~268.1 | nist.govnih.gov |

| (S)-Apomorphine-13C,d3 | [13C][C16]H14D3NO2 | ~271.14 | ~272.1 |

UV-Visible Spectroscopy for Concentration Determination and Oxidation Studies

UV-Visible (UV-Vis) spectroscopy serves as a fundamental analytical technique for the quantitative analysis of (S)-Apomorphine-13C,d3 (hydrochloride) and for monitoring its oxidative degradation. This method is often employed in quality control of bulk drugs and pharmaceutical formulations due to its simplicity and reliability. nih.gov

For concentration determination, the Beer-Lambert law is applied, which correlates the absorbance of a sample at a specific wavelength with its concentration. researchgate.net A calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net Studies have identified the maximum absorbance (λmax) for apomorphine at approximately 272-274 nm, which is used for its quantification. nih.govscribd.comnih.gov A developed High-Performance Liquid Chromatography (HPLC) method with a UV detector set at 272 nm demonstrated a linear relationship between peak area and drug concentration in the range of 10-100 μg/mL. nih.gov

UV-Vis spectroscopy is also a valuable tool for studying the oxidation of apomorphine. The inherent instability of apomorphine in solution, particularly in the presence of light and air, leads to autoxidation, which can be tracked by monitoring changes in the UV-Vis spectrum. nih.govnih.gov The oxidation of the catechol moiety to an o-quinone derivative results in the appearance of new absorption bands. nih.gov Kinetic studies of apomorphine oxidation can be followed by observing the decrease in absorbance at its λmax (~273 nm) and the concurrent increase in absorbance at other wavelengths, such as 340 nm and 410 nm, which are characteristic of the oxidized products. nih.gov This process is highly dependent on pH, with oxidation occurring significantly faster at a neutral or alkaline pH (e.g., pH 7.5) compared to a more acidic environment (e.g., pH 6.5). nih.gov The formation of these colored oxidation products, which can appear green or brown, is a visual indicator of degradation. nih.govnih.gov

Table 1: UV-Vis Spectroscopic Parameters for Apomorphine Analysis

| Parameter | Value/Range | Application | Reference |

|---|---|---|---|

| λmax | 272-274 nm | Quantification of Apomorphine | nih.govscribd.comnih.gov |

| Linearity Range (HPLC-UV) | 10-100 μg/mL | Concentration Determination | nih.gov |

| Oxidation Product Absorbance | ~340 nm, ~410 nm | Oxidation Kinetic Studies | nih.gov |

Electrochemical and Wet Chemical Analytical Approaches

Voltammetric Studies of Redox Behavior and Oxidation Potentials

Electrochemical methods, particularly voltammetry, provide detailed insights into the redox behavior of apomorphine, which is crucial for understanding its metabolic pathways and stability. The electrochemical oxidation of apomorphine is a complex process that is highly dependent on the pH of the medium and involves both the catechol and tertiary amine functional groups. scribd.comnih.gov

Studies using differential pulse voltammetry at a glassy carbon electrode have shown that the number and potential of anodic (oxidation) peaks vary significantly with pH. scribd.com

Up to pH 2: A single anodic peak is observed at approximately +0.5 V vs. Ag/AgCl. scribd.com

Between pH 2 and 5: Two distinct anodic waves appear, one near +0.3 V and another at a much higher potential of +1.1 V. scribd.com The peak around +0.3 V is associated with the oxidation of the catechol group. scribd.com

Above pH 5: Three anodic peaks become evident, occurring at potentials around +0.1 V, +0.5 V, and +0.8 V. scribd.comnih.gov The peak at approximately +0.8 V is attributed to the oxidation of the tertiary amine group. scribd.com

The oxidation mechanism involves an initial two-electron, two-proton (2e-/2H+) process of the catechol moiety to form an electrophilic quinone intermediate. nih.gov This intermediate is highly reactive and can undergo further reactions. nih.gov The formation of a complex between apomorphine's catechol group and borate (B1201080) has been shown to increase its oxidation potential, thereby enhancing the stability of apomorphine solutions against autoxidation. nih.gov

Sensitive voltammetric methods have been developed for apomorphine detection. Using a Nafion film-modified glassy carbon electrode with square-wave voltammetry, redox peaks corresponding to the two-electron oxidation/reduction of apomorphine were observed around +0.2 V (vs. Ag/AgCl). nih.gov This method achieved a low detection limit of 3x10⁻⁹ M. nih.gov

Table 2: pH-Dependent Anodic Peak Potentials of Apomorphine in Voltammetric Studies

| pH Range | Anodic Peak Potentials (vs. Ag/AgCl) | Attributed Functional Group Oxidation | Reference |

|---|---|---|---|

| < 2 | ~ +0.5 V | Catechol | scribd.com |

| 2 - 5 | ~ +0.3 V, ~ +1.1 V | Catechol, Tertiary Amine | scribd.com |

| > 5 | ~ +0.1 V, ~ +0.5 V, ~ +0.8 V | o-quinone, Catechol, Tertiary Amine | scribd.comnih.gov |

| 6.0 (Square-Wave Voltammetry) | ~ +0.2 V | Catechol (Redox Couple) | nih.gov |

Colorimetric Assays for Specific Metabolite Detection in Biological Matrices

While the oxidation of apomorphine itself results in the formation of colored products, leading to a visible change in solution from colorless to green or brown, the use of specific colorimetric assays for the quantitative detection of its metabolites in biological matrices is not widely reported in recent scientific literature. nih.govnih.gov The characteristic discoloration is generally considered an indicator of the parent drug's degradation rather than a basis for a quantitative assay of metabolites like apomorphine sulfate or norapomorphine. nih.gov

The focus of modern bioanalytical chemistry has shifted towards highly sensitive and specific techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of drug metabolites. nih.gov These methods offer superior selectivity and lower limits of detection compared to traditional colorimetric approaches, which can be prone to interference from other compounds present in complex biological matrices like plasma or urine. Therefore, while wet chemical approaches involving color changes are historically significant, they have been largely superseded for the specific and sensitive quantification of apomorphine metabolites in research and clinical settings.

Application of (S)-Apomorphine-13C,d3 (hydrochloride) as an Internal Standard in Bioanalytical Assays

(S)-Apomorphine-13C,d3 (hydrochloride) is an isotopically labeled version of (S)-Apomorphine, containing one Carbon-13 atom and three deuterium atoms. This makes it an ideal internal standard (IS) for bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. Because a SIL-IS like (S)-Apomorphine-13C,d3 has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar effects during sample preparation (e.g., extraction) and ionization in the mass spectrometer. This effectively compensates for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to high accuracy and precision in quantification.

LC-MS/MS methods have been developed and validated for the simultaneous quantification of apomorphine and its major metabolites, apomorphine sulfate and norapomorphine, in human plasma. In these assays, stable isotope-labeled analogs are used as the respective internal standards. The analysis is typically performed using multiple reaction monitoring (MRM) in positive ion mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, the transition for apomorphine is often m/z 268 → 237. The distinct mass difference between (S)-Apomorphine-13C,d3 and the unlabeled analyte allows the mass spectrometer to differentiate between them, while their similar chemical behavior ensures reliable quantification.

These methods are highly sensitive, with validated quantification ranges for apomorphine as low as 0.02 to 20 ng/mL in human plasma. The robustness and reliability afforded by using a SIL-IS like (S)-Apomorphine-13C,d3 are essential for pharmacokinetic studies that require accurate measurement of low drug and metabolite concentrations in complex biological samples.

Table 3: Example of LC-MS/MS Method Parameters for Apomorphine Quantification Using a Stable Isotope-Labeled Internal Standard

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Internal Standard (IS) | Stable isotope-labeled apomorphine (e.g., (S)-Apomorphine-13C,d3) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Apomorphine MRM Transition | m/z 268 → 237 | |

| Validated Range in Plasma | 0.02 - 20 ng/mL | |

| Application | Pharmacokinetic studies in human plasma |

Molecular and Cellular Mechanisms of Action in Preclinical Biological Systems

Dopaminergic Receptor System Interactions

(S)-Apomorphine is recognized primarily for its effects on the dopamine (B1211576) receptor system, which is broadly divided into D1-like and D2-like receptor families.

D1-like (D1, D5) and D2-like (D2, D3, D4) Receptor Binding Affinities and Agonist Profiles

(S)-Apomorphine acts as a non-selective dopamine agonist, binding to both D1-like and D2-like receptors, albeit with a preference for the latter. oup.com It demonstrates a high affinity for the D4 receptor and moderate affinity for the D2, D3, and D5 receptors. ncats.io The enantiomer, (R)-apomorphine, is a potent agonist at these receptors, while the (S)-enantiomer is generally considered a dopamine receptor antagonist. nih.govnih.gov

The binding affinities (Ki) of apomorphine (B128758) for various human dopamine receptor subtypes have been quantified in numerous studies, as detailed in the table below.

| Receptor Subtype | pKi | Ki (nM) | Reference(s) |

| D1 | 6.18 | 660 | guidetopharmacology.org |

| D2 | 7.7 | 20 | guidetopharmacology.org |

| D3 | 8.22 | 6 | guidetopharmacology.org |

| D4 | 8.51 | 3.1 | guidetopharmacology.org |

| D5 | 7.15 | 71 | guidetopharmacology.org |

This table is interactive. Click on the headers to sort the data.

Functional Ligand-Binding Assays in Cellular Preparations

Functional assays in cellular preparations have further elucidated the agonist profile of apomorphine. In studies utilizing Bioluminescence Resonance Energy Transfer (BRET) assays to measure the recruitment of β-arrestin2 to the human dopamine D2 receptor, apomorphine behaves as a partial agonist with an efficacy of 84% relative to dopamine. nih.gov Similarly, in assays measuring G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation, apomorphine demonstrates a lower efficacy compared to its effects on cAMP accumulation, again indicating partial agonism. researchgate.net

In cultured striatal astrocytes, the effects of (R)-apomorphine on fibroblast growth factor-2 (FGF-2) expression can be mimicked by the D1 agonist SKF38393 and the D2 agonist quinpirole, and are blocked by their respective antagonists, confirming that apomorphine's functional effects are mediated through both D1 and D2 receptor activation. guidetopharmacology.org The (S)-enantiomer, in contrast, did not show the same activity, reinforcing its role as an antagonist. guidetopharmacology.org

Allosteric Modulation and Biased Agonism Studies

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is crucial in understanding the nuanced pharmacology of dopamine agonists. While (R)-apomorphine is generally considered an unbiased agonist at D1 and D2 receptors, studies on its analogs have revealed the potential for biased signaling. nih.gov

Interestingly, the (S)-enantiomer of apomorphine analogs has been shown to exhibit biased antagonism. Specifically, certain (S)-isomers have demonstrated preferential antagonism for β-arrestin 2 recruitment at both D1 and D2 receptors. nih.gov This suggests that while they block the canonical G-protein signaling pathway, they have a more pronounced inhibitory effect on the β-arrestin pathway, a finding that opens new avenues for therapeutic development. nih.govnih.govduke.edu

Interactions with Non-Dopaminergic Receptors

Trace Amine-Associated Receptor 1 (TAAR1) Partial Agonism

Apomorphine has been identified as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1). oup.com In radioligand binding assays, apomorphine binds to human TAAR1 with a Ki of approximately 1.4 µM. researchgate.net Functional assays in HEK293 cells stably expressing TAAR1 demonstrate that apomorphine can induce an increase in cellular cAMP levels. oup.com This partial agonism at TAAR1 may contribute to some of the behavioral effects observed with high doses of apomorphine and is a subject of ongoing research. nih.govnih.gov

| Species | Binding Affinity (Ki) | Functional Activity (cAMP assay) | Reference(s) |

| Human | ~1.4 µM | Partial Agonist | oup.comresearchgate.net |

| Mouse | ~300 nM | Partial Agonist (59% of PEA max response) | oup.com |

| Rat | ~300 nM | Partial Agonist (79% of PEA max response) | oup.com |

This table is interactive. Click on the headers to sort the data.

Mu-Opioid Receptor Binding and Computational Modeling

Recent computational studies have explored the interaction of apomorphine with the µ-opioid receptor. nanobioletters.com Molecular docking simulations have indicated that apomorphine can bind to the µ-opioid receptor, with a calculated binding energy of -6.92 Kcal/mol for the most stable conformation. nanobioletters.com This in silico evidence suggests a potential for apomorphine to interact with the opioid system, which may shed light on some of its complex psychoactive effects. nanobioletters.com However, experimental validation of the affinity and functional activity of (S)-apomorphine at the µ-opioid receptor is still needed to confirm these computational findings.

Intracellular Signaling Pathways and Molecular Events

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

A significant molecular mechanism of (S)-Apomorphine in preclinical models is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, driving the expression of numerous antioxidant and detoxification enzymes through the Antioxidant Response Element (ARE). nih.govfrontiersin.org

(S)-Apomorphine was identified as a potent, non-toxic activator of Nrf2-mediated transcription from a screen of approximately 2,000 compounds. nih.govnih.gov Notably, this activity is independent of dopamine receptor activation, as the (S)(+) enantiomer, which is largely inactive at dopamine receptors, was as potent as the dopamine agonist (R)(-) enantiomer in activating the Nrf2-ARE pathway. nih.gov The proposed mechanism involves the disruption of the Keap1-Nrf2 complex, a cytoplasmic sensor for oxidative stress. nih.govmdpi.com This disruption allows Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. frontiersin.org

In cellular models of amyotrophic lateral sclerosis (ALS), (S)-Apomorphine demonstrated significant neuroprotective properties. nih.govnih.gov It was shown to induce the Nrf2 pathway in motor neuronal cell lines (NSC34) and astrocyte cell lines (C6), leading to enhanced production of glutathione (B108866) and antioxidant genes like HO-1 and NQO1. nih.gov This activation conferred protection to motor neurons against oxidative stress-induced cell death. nih.gov Studies using PC12 cells, a rat pheochromocytoma cell line, further confirmed that the neurite outgrowth-promoting effects of apomorphine are mediated through Nrf2 activation, as the effect was attenuated by Nrf2 siRNA knockdown. mdpi.com

Table 1: (S)-Apomorphine and Nrf2 Pathway Activation in Preclinical Cell Models

| Cell Line | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| NSC34 (Motor Neuronal) | Amyotrophic Lateral Sclerosis (ALS) | Minimal Nrf2-ARE activation alone, but showed activation at ≥1 µM. nih.gov | nih.gov |

| C6 (Astrocyte) | General Nrf2 Activation Screen | Robust activation of the Nrf2-ARE pathway. nih.gov | nih.gov |

| CHO (Ovarian) | General Nrf2 Activation Screen | Robust activation of the Nrf2-ARE pathway. nih.gov | nih.gov |

| Primary Mouse Astrocytes | Oxidative Stress | Enhanced glutathione production and antioxidant gene transcription (HO-1, NQO1). nih.gov | nih.gov |

| PC12 (Pheochromocytoma) | Neuronal Differentiation | Enhanced NGF-induced neurite outgrowth via an Nrf2-dependent mechanism. mdpi.com | mdpi.com |

| ALS Patient Fibroblasts | Amyotrophic Lateral Sclerosis (ALS) | Reduced pathological oxidative stress and improved survival following an oxidative insult. nih.govnih.gov | nih.govnih.gov |

Modulation of Adenosine (B11128) Monophosphate (cAMP) Levels

(S)-Apomorphine modulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. This modulation is primarily linked to its activity as a dopamine receptor agonist. researchgate.netnih.gov The binding of an agonist to Gs-coupled receptors, such as the dopamine D1 receptor, activates adenylyl cyclase, leading to an increase in cAMP production. frontiersin.org Conversely, binding to Gi-coupled receptors, like the dopamine D2 receptor, inhibits adenylyl cyclase and decreases cAMP levels. frontiersin.orgnih.gov

In HEK-293 cells engineered to express the trace amine-associated receptor 1 (TAAR1), apomorphine treatment led to a dose-dependent increase in intracellular cAMP levels. researchgate.net In cultured striatal astrocytes, the apomorphine-induced expression of fibroblast growth factor-2 (FGF-2) was linked to the activation of both D1 and D2 receptors. nih.govresearchgate.net Specifically, the activation of the D1 receptor was found to preferentially increase the activity of protein kinase A (PKA), a primary downstream effector of cAMP. nih.govnih.gov This suggests that apomorphine can enhance cAMP/PKA signaling to mediate some of its neurotrophic effects. nih.govresearchgate.net The dual action on different receptor subtypes allows for a complex and fine-tuned regulation of intracellular signaling cascades. nih.gov

Influence on Gene and Protein Expression Profiles in Cellular Models

(S)-Apomorphine exerts a significant influence on the gene and protein expression profiles in various cellular models, often in a concentration-dependent manner. nih.gov Studies using cDNA microarrays on the human neuroblastoma SH-SY5Y cell line revealed that low, neuroprotective concentrations (1-10 µM) of R-apomorphine induced an anti-apoptotic gene expression pattern. nih.gov In contrast, high, toxic concentrations (50-500 µM) promoted a pro-apoptotic profile, characterized by an increase in the expression of genes such as caspases, fas, and gadd45. nih.gov These findings were subsequently confirmed at the protein level. nih.gov

In other models, apomorphine's impact on gene expression appears more targeted. For instance, in fibroblasts from Leigh syndrome patients, apomorphine did not cause significant changes in the mRNA expression of key genes related to ferroptosis, such as AIFM2, GPX4, or ACSL4, although it did slightly suppress the upregulation of SLC7A11. nih.gov In astrocytic cultures, apomorphine robustly induced both the expression and release of fibroblast growth factor-2 (FGF-2), a potent neurotrophic factor. nih.gov This effect was mediated by dopamine receptor activation and the subsequent triggering of the cAMP/PKA and MEK/MAPK signaling pathways. nih.gov Furthermore, apomorphine has been observed to form covalent bonds with proteins like bovine serum albumin and nerve tissue proteins in vitro, which could influence protein function and drug disposition. nih.gov

Table 2: Influence of Apomorphine on Gene and Protein Expression

| Cell Line | Concentration | Key Genes/Proteins Modulated | Effect | Reference(s) |

|---|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 1-10 µM | Anti-apoptotic genes | Upregulation (Neuroprotective) | nih.gov |

| SH-SY5Y (Neuroblastoma) | 50-500 µM | Caspases, Fas, Gadd45 | Upregulation (Pro-apoptotic) | nih.gov |

| Striatal Astrocytes | Not specified | Fibroblast Growth Factor-2 (FGF-2) | Upregulation of synthesis and release | nih.gov |

| Leigh Syndrome Fibroblasts | 1 µM | AIFM2, GPX4, ACSL4 | No significant change | nih.gov |

| Leigh Syndrome Fibroblasts | 1 µM | SLC7A11 | Slight suppression of upregulation | nih.gov |

Impact on Mitochondrial Function and Energy Metabolism in Cell Lines

(S)-Apomorphine has been shown to significantly impact mitochondrial function and cellular energy metabolism, particularly in cancer cell lines. bioscientifica.comnih.gov In human choriocarcinoma cell lines (JEG3 and JAR), apomorphine treatment led to global mitochondrial dysfunction. bioscientifica.com This was characterized by a marked suppression of ATP production, indicating severe energy deprivation. bioscientifica.comnih.govkorea.ac.kr

Further investigation revealed that apomorphine induces depolarization of the mitochondrial membrane potential (ΔΨm) and causes mitochondrial calcium overload. bioscientifica.com The disruption of mitochondrial membrane integrity and calcium homeostasis are critical events that can trigger downstream cell death pathways. In addition to these effects, apomorphine was also found to induce endoplasmic reticulum stress in these cells. bioscientifica.comnih.gov Interestingly, while demonstrating toxicity towards cancer cell mitochondria, apomorphine has also been identified as a potential therapeutic agent for mitochondrial diseases, as it was shown to protect fibroblasts from these patients against ferroptosis, a form of iron-dependent cell death. nih.govresearchgate.net

Table 3: Effects of Apomorphine on Mitochondrial Parameters in Choriocarcinoma Cells

| Cell Line | Parameter | Observed Effect | Reference(s) |

|---|---|---|---|

| JEG3 | ATP Production | Suppressed | bioscientifica.comnih.gov |

| JAR | ATP Production | Suppressed | bioscientifica.comnih.gov |

| JEG3 | Mitochondrial Membrane Potential (ΔΨm) | Depolarization | bioscientifica.com |

| JAR | Mitochondrial Membrane Potential (ΔΨm) | Depolarization | bioscientifica.com |

| JEG3 | Mitochondrial Calcium | Overload/Increase | bioscientifica.com |

| JAR | Mitochondrial Calcium | Overload/Increase | bioscientifica.com |

| JEG3 | Energy Metabolism | Deprivation | bioscientifica.com |

| JAR | Energy Metabolism | Deprivation | bioscientifica.com |

Induction of Apoptotic Pathways in Cancer Cell Lines

In preclinical studies, (S)-Apomorphine demonstrates potent pro-apoptotic activity in various cancer cell lines. bioscientifica.comnih.gov The mechanism of cell death is primarily through the induction of the intrinsic, or mitochondrial-mediated, apoptotic pathway. bioscientifica.com In human choriocarcinoma cells (JEG3 and JAR), treatment with apomorphine at concentrations of 30 µM and 50 µM resulted in classic apoptotic morphological changes, such as nuclear fragmentation. bioscientifica.com

This process is caspase-dependent. bioscientifica.com A dramatic increase in caspase-3/7 activity was observed in both JEG3 and JAR cell lines following apomorphine treatment. bioscientifica.com The induction of apoptosis was significantly inhibited by pretreatment with a pan-caspase inhibitor, confirming that apomorphine triggers a caspase-dependent apoptotic cascade. bioscientifica.com The activation of these executioner caspases is initiated by mitochondrial dysfunction, including the release of cytochrome c, which leads to the formation of the apoptosome and subsequent caspase activation. bioscientifica.com In addition to activating pro-apoptotic machinery, apomorphine also inhibited the production of anti-apoptotic proteins. bioscientifica.comnih.gov Similar dose-dependent induction of apoptosis by apomorphine was observed in CHO-K1 cells, which exhibited DNA laddering and annexin (B1180172) V binding, both hallmarks of apoptosis. nih.gov It is important to note, however, that in non-cancerous fibroblast cell models, apomorphine was shown to protect against ferroptosis, but not against apoptosis or necroptosis, suggesting its cell death-inducing mechanisms may be cell-type specific. nih.gov

Oxidative Chemistry and Biological Implications

The chemical nature of apomorphine, particularly its catechol group, makes it susceptible to oxidation, a process that underpins its complex biological effects. This oxidation can lead to the formation of various reactive species, which in turn mediate both protective and potentially detrimental cellular responses.

The electrochemical oxidation of apomorphine is an intricate process, highly influenced by pH and involving both the catechol and the tertiary amine moieties of the molecule. uc.ptresearchgate.netrsc.org In aqueous solutions, apomorphine can undergo spontaneous oxidative decomposition, a process that is accelerated by the presence of oxygen and higher pH levels. rsc.orgacs.org This degradation leads to a color change in the solution, which initially turns green and can eventually form dark, melanin-like polymers. researchgate.net

Studies using differential pulse voltammetry at a glassy carbon electrode have elucidated the specific oxidation steps. uc.ptrsc.org The oxidation mechanism involves a two-electron, two-proton (2e⁻/2H⁺) initial oxidation of the catechol group to form an electrophilic ortho-quinone derivative, often referred to as apomorphine-quinone or oxoapomorphine. uc.ptresearchgate.netacs.org This quinone is a reactive intermediate that can interact with cellular components. uc.ptresearchgate.net

The oxidation process is strongly pH-dependent, with different oxidation peaks observed at various pH levels. uc.ptrsc.org At very acidic pH (below 2), a single anodic peak corresponding to the oxidation of the catechol group is observed around +0.5 V. uc.ptrsc.org As the pH increases (pH 2-5), a second peak appears at a much higher potential (around +1.1 V), which has been identified as the oxidation of the tertiary amine group. uc.ptrsc.org At pH values above 5, a third peak emerges at a lower potential, which is related to a further oxidation step of the o-quinone group. uc.pt The synthesis and electrochemical study of apomorphine derivatives, such as oxoapomorphine and diacetylapomorphine, were crucial in identifying and assigning these distinct oxidation processes. rsc.orgresearchgate.net

Table 1: pH-Dependent Electrochemical Oxidation Peaks of Apomorphine This table summarizes the anodic peaks observed during the differential pulse voltammetry of apomorphine at a glassy carbon electrode.

| pH Range | Oxidation Peak Potential (vs. Ag/AgCl) | Corresponding Molecular Group Oxidation | Reference |

|---|---|---|---|

| < 2 | ~ +0.5 V | Catechol group | uc.ptrsc.org |

| 2 - 5 | ~ +0.3 V to +0.5 V | Catechol group | uc.ptrsc.org |

| 2 - 5 | ~ +1.1 V | Tertiary amine group | uc.ptrsc.org |

| > 5 | ~ +0.1 V | o-Quinone group | uc.pt |

Apomorphine exhibits a dual character in preclinical models, demonstrating both antioxidant and pro-oxidant capabilities. nih.govbjournal.org This paradoxical behavior is intrinsically linked to its redox chemistry.

As an antioxidant, apomorphine's catechol structure allows it to act as a potent radical scavenger. nih.gov It has shown protective effects against oxidative damage in various in vitro systems. nih.govbjournal.org For instance, apomorphine demonstrates antimutagenic and antioxidant effects in bacterial assays. nih.govbjournal.org It can effectively rescue fibroblasts from cell death induced by oxidative stress and improve mitochondrial respiratory activity in cells with mitochondrial disease. elsevierpure.com

Conversely, the same chemical properties that confer antioxidant activity also enable pro-oxidant actions. The autoxidation of apomorphine generates quinone and semiquinone derivatives, which can lead to the formation of reactive oxygen species (ROS) and induce cytotoxicity. researchgate.netnih.govnih.gov The oxidized derivative, 8-oxo-apomorphine-semiquinone (8-OASQ), has been shown to be cytotoxic and possess mutagenic activity, in contrast to the parent compound's antioxidant profile in the same assays. nih.govbjournal.org This suggests that while apomorphine itself can be protective, its degradation products may be harmful. nih.govnih.gov The pro-oxidant activity is often observed under conditions that favor its oxidation, such as neutral or alkaline pH. nih.gov

Table 2: Dual Redox Properties of Apomorphine and Its Derivatives In Vitro This table outlines the contrasting antioxidant and pro-oxidant effects observed in preclinical studies.

| Property | Compound | Experimental Model/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Antioxidant | Apomorphine | Bacterial Mutagenicity Assays (e.g., Salmonella/microsome) | Antimutagenic and antioxidant | nih.govbjournal.org |

| Antioxidant | Apomorphine | Fibroblasts with mitochondrial disease under oxidative stress | Rescued cells from death, improved mitochondrial respiration | elsevierpure.com |

| Antioxidant | Apomorphine | Human neuroblastoma SH-SY5Y cells | Protects against 6-hydroxydopamine-induced cell death | nih.gov |

| Pro-oxidant | Apomorphine (via oxidation) | Rat glioma C6 cells | Induces necrosis, loss of membrane integrity, DNA fragmentation | nih.gov |

| Pro-oxidant | 8-oxo-apomorphine-semiquinone (8-OASQ) | Bacterial Mutagenicity Assays (e.g., Salmonella/microsome) | Cytotoxic, oxidative and frameshift mutagenic activities | nih.govbjournal.org |

| Pro-oxidant | 8-oxo-apomorphine-semiquinone (8-OASQ) | Mouse brain tissue | Induces a significant increase in DNA damage | nih.govbjournal.org |

Beyond direct radical scavenging, apomorphine plays a significant role in modulating the endogenous cellular oxidative stress response. nih.gov A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govnih.gov Nrf2 is a transcription factor that controls the expression of a wide array of detoxifying and antioxidant genes, which form a primary cellular defense against oxidative stress. nih.gov

In preclinical studies using human neuroblastoma SH-SY5Y cells, apomorphine treatment was found to stimulate the translocation of Nrf2 from the cytoplasm into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of its target genes, initiating their transcription. nih.gov This leads to the increased expression of protective enzymes, most notably heme oxygenase-1 (HO-1). nih.gov

Interestingly, the activation of the Nrf2-ARE pathway by apomorphine appears to be mediated by the generation of a low level of intracellular ROS. nih.gov This pro-oxidant effect acts as a trigger for the cell's own defense system. The addition of an antioxidant like N-acetylcysteine was shown to suppress the apomorphine-induced activation of ARE and the induction of HO-1 mRNA. nih.gov This suggests that apomorphine's neuroprotective effects are not solely due to its function as a radical scavenger but also involve its ability to "prime" the cell for stress by activating powerful endogenous antioxidant pathways. nih.gov This dual mechanism, combining direct scavenging with the upregulation of cellular defenses, highlights the compound's complex interaction with cellular redox systems.

Metabolic Biotransformation Pathways and Disposition Research

Enzymatic Metabolic Transformations

The enzymatic metabolism of apomorphine (B128758) is extensive and involves multiple Phase I and Phase II biotransformation pathways. These reactions primarily occur in the liver but also in other tissues, leading to the formation of various metabolites. nih.govwikipedia.orgresearchgate.net The main enzymatic routes include N-demethylation, glucuronidation, sulfation, and O-methylation. nih.gov

Cytochrome P450-Mediated N-demethylation

N-demethylation is a recognized metabolic pathway for apomorphine. nih.govwikipedia.org This process is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isozymes responsible for apomorphine N-demethylation are not definitively identified in the provided research, analogous reactions with other opioids provide insight. For instance, the N-demethylation of morphine to normorphine is primarily mediated by CYP3A4 and, to a lesser degree, by CYP2C8 in human liver microsomes. nih.gov Similarly, CYP3A4 is responsible for the N-demethylation of ethylmorphine. nih.gov The N-demethylation reaction involves the hydroxylation of the carbon adjacent to the nitrogen atom, which leads to an unstable carbinolamine intermediate that subsequently breaks down to form the N-demethylated product. almacgroup.com

Glucuronidation by Uridine Diphosphate Glucuronosyltransferases (UGTs)

Glucuronidation is a major metabolic pathway for apomorphine, involving the covalent attachment of glucuronic acid to the molecule. nih.govwikipedia.orgnih.govnih.gov This reaction is catalyzed by Uridine Diphosphate Glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the detoxification and elimination of various compounds. nih.govresearchgate.net

Studies in rat liver microsomes have demonstrated that apomorphine is glucuronidated at a significant rate, yielding two distinct monoglucuronide products as confirmed by electrospray mass spectrometry. nih.gov Research using recombinant UGT enzymes has identified specific isoforms involved in this process. While UGT1A6 was found to be incapable of glucuronidating apomorphine, the isoform UGT2B1 showed significant activity. nih.gov This finding provided the first evidence of apomorphine conjugation by recombinant UGT2B7. nih.govpharmgkb.org The glucuronidation reaction enhances the water solubility of apomorphine, facilitating its excretion. nih.gov The resulting metabolites, apomorphine glucuronide and norapomorphine (B1212033) glucuronide, are major elimination products. drugbank.com

Table 1: UGT Isoforms Involved in Apomorphine Glucuronidation

| UGT Isoform | Activity with Apomorphine | Study Model |

|---|---|---|

| UGT1A6 | No significant activity | Recombinant enzymes expressed in V79 cells |

| UGT2B1 | Significant activity | Recombinant enzymes expressed in V79 cells |

Data sourced from studies on rat liver microsomes and recombinant enzymes. nih.gov

Sulfation by Sulfotransferases (SULTs)

Sulfation represents a primary route of metabolism for apomorphine in humans. nih.gov This Phase II conjugation reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Research has shown that multiple SULT isoforms, including SULT1A1, SULT1A2, SULT1A3, and SULT1E1, are capable of sulfating R(-)-apomorphine to varying degrees. nih.gov

Kinetic analyses have revealed that SULT1A1, SULT1A3, and SULT1E1 exhibit similar efficiency (Vmax/Km values), with SULT1E1 having a slightly lower Km value (around 1 µM) compared to the others (approximately 4 µM). nih.gov However, studies using human liver cytosols demonstrated a strong correlation between apomorphine sulfation and SULT1A1 activity, indicating that SULT1A1 is the principal enzyme responsible for the hepatic sulfation of apomorphine. nih.gov Further confirmation comes from immuno-inhibition experiments where antibodies against SULT1A preferentially inhibited apomorphine sulfation in human liver cytosol. nih.gov The rate of apomorphine sulfation has been found to be higher in the duodenum than in the liver. nih.gov

Table 2: Kinetic Parameters of Apomorphine Sulfation by SULT Isoforms

| SULT Isoform | Km (µM) | Vmax/Km |

|---|---|---|

| SULT1A1 | ~4 | Similar to 1A3 and 1E1 |

| SULT1A3 | ~4 | Similar to 1A1 and 1E1 |

| SULT1E1 | ~1 | Similar to 1A1 and 1A3 |

Data obtained from studies with purified recombinant SULTs. nih.gov

Catechol-O-Methyltransferase (COMT) Activity and O-methylation

O-methylation, catalyzed by Catechol-O-Methyltransferase (COMT), is another metabolic pathway for apomorphine. nih.govwikipedia.orgnih.gov COMT is an enzyme that transfers a methyl group from S-adenosylmethionine to catechol compounds. nih.gov Evidence from both in vivo and in vitro studies supports the methylation of apomorphine by COMT. nih.gov However, some in vivo data have suggested that apomorphine may not be a substrate for COMT, indicating some conflicting findings in the literature. nih.gov COMT inhibitors have been developed to block the O-methylation of catecholic drugs like levodopa, thereby increasing their bioavailability. nih.gov

Non-Enzymatic Degradation and Auto-oxidation

Apomorphine is chemically unstable in aqueous solutions and is highly susceptible to non-enzymatic degradation through auto-oxidation, particularly in the presence of air and light. oup.comresearchgate.netnih.gov This process is a significant characteristic of the compound's disposition. The catechol moiety of the apomorphine molecule is prone to oxidation, leading to the formation of quinone-type derivatives. researchgate.netnih.gov This degradation is pH-dependent and results in a characteristic blue-green discoloration of the solution. oup.comresearchgate.netnih.gov The loss of biological activity of apomorphine solutions has been shown to parallel the disappearance of the unoxidized parent compound. oup.com

Identification of Oxidation Products (e.g., 8-oxo-apomorphine semiquinone)

The auto-oxidation of apomorphine leads to the formation of several degradation products, including quinones and semiquinones. nih.gov One of the well-characterized oxidation products is 8-oxo-apomorphine semiquinone (8-OASQ). nih.govnih.govbjournal.org Like other catechols such as dopamine (B1211576), apomorphine's oxidation can produce these reactive species. nih.gov Studies have investigated the biological activities of 8-OASQ, revealing that it possesses different properties compared to the parent apomorphine molecule. nih.govnih.govbjournal.orgcapes.gov.br For instance, in mutagenicity assays, both apomorphine and 8-OASQ were found to induce frameshift mutations, with 8-OASQ being more potent. nih.gov The formation of these oxidation products is a critical aspect of apomorphine's chemical profile and has implications for its stability and biological effects. nih.govnih.gov

Table 3: Compound Names

| Compound Name |

|---|

| (S)-Apomorphine-13C,d3 (hydrochloride) |

| (S)-Apomorphine |

| R(-)-apomorphine |

| 8-oxo-apomorphine semiquinone |

| Apomorphine glucuronide |

| Buprenorphine |

| Dopamine |

| Ethylmorphine |

| Levodopa |

| Morphine |

| Norapomorphine glucuronide |

| Normorphine |

Mechanisms of Spontaneous Oxidative Decomposition

Apomorphine is notoriously unstable in aqueous solutions, especially in the presence of light and air, where it undergoes spontaneous oxidative decomposition. researchgate.netnih.gov This degradation is a significant challenge in its formulation and storage. nih.gov The primary site of this oxidation is the catechol group of the apomorphine molecule. researchgate.netnih.gov

The process begins with the oxidation of the catechol moiety to form an ortho-quinone. This initial step is often followed by a series of complex reactions, including intramolecular cyclization and polymerization. researchgate.net The formation of these quinone species is responsible for the characteristic color change of apomorphine solutions, which turn from colorless to a bluish-green hue. researchgate.netnih.gov

Several factors influence the rate of this decomposition, including the concentration of apomorphine, the pH of the solution, and the temperature. nih.gov For instance, the rate of oxidation increases significantly as the pH rises from 5.2 to 6.8. nih.gov In highly acidic environments (below pH 3), the oxidation primarily occurs at the catechol group. However, at a pH above 3, the tertiary amine group can also be oxidized. nih.gov At a pH of 6.4, oxoapomorphine has been identified as the main degradation product, with a minor amount of a brownish-yellow phenanthrene (B1679779) derivative also forming. nih.gov The ultimate result of this oxidative cascade can be the formation of dark, melanin-like polymers. researchgate.net

The instability is a critical consideration, as the oxidative products may not only lack the desired therapeutic activity but could also be toxic. researchgate.net The formation of electrophilic quinones, for example, can lead to interactions with proteins and other cellular components. researchgate.net

Role of Metabolites in Biological Activity and Neurochemical Modulation

Key metabolites of apomorphine include norapomorphine and apocodeine. Research into the biological activity of these metabolites is ongoing. For instance, some studies suggest that certain metabolites may also interact with dopamine receptors, although often with different affinities and efficacies than apomorphine itself. Understanding the neurochemical modulation by these metabolites is crucial for a complete picture of apomorphine's pharmacology. The use of isotopically labeled standards of these metabolites facilitates their synthesis and subsequent pharmacological testing.

Apomorphine administration has been shown to reduce the levels of dopamine and its major metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the cerebrospinal fluid. nih.gov This suggests that apomorphine, and potentially its active metabolites, can modulate dopamine turnover in the brain. nih.gov

Preclinical Pharmacological and Neurochemical Investigations in Animal Models

Behavioral Phenotyping and Pharmacological Responses

(S)-Apomorphine, a direct dopamine (B1211576) receptor agonist, elicits a range of behavioral responses in animal models, primarily due to its interaction with dopamine receptors in the brain. These responses are integral to characterizing its pharmacological profile and understanding its potential therapeutic applications.

Studies in rodent models have demonstrated that (S)-Apomorphine significantly influences locomotor and exploratory behaviors. In rats, while both apomorphine (B128758) and amphetamine can increase the total amount of locomotor activity, their effects on the pattern of this behavior differ. Apomorphine tends to induce a more restricted and repetitive behavioral pattern, whereas amphetamine produces a more varied profile. nih.gov This distinction is thought to reflect their different mechanisms of action; apomorphine directly stimulates dopamine receptors, independent of the normal physiological firing patterns of dopaminergic neurons, leading to a more constrained set of behaviors. nih.gov

In other vertebrate models, such as the Northern Leopard Frog (Rana pipiens), (S)-Apomorphine has been shown to differentially affect components of complex motor tasks. While it did not significantly alter swimming behavior, it markedly impaired climbing ability and speed. nih.gov This suggests a domain-specific influence on motor behaviors, comparable to effects observed in rodents following manipulation of the nigrostriatal dopamine system. nih.gov

A hallmark of (S)-Apomorphine administration in animal models is the induction of stereotyped behaviors. These are repetitive, purposeless movements that can include sniffing, licking, gnawing, and rearing. nih.govyoutube.com In mice, these compulsive behaviors are thought to result from the excessive stimulation of dopamine receptors in the limbic system. youtube.com The intensity of these behaviors can be subjectively scored to quantify the drug's effect. youtube.com

Table 1: Characterization of Apomorphine-Induced Stereotyped Behaviors in Rodents

| Behavior | Description | Animal Model | Observed Effects |

|---|---|---|---|

| Sniffing | Continuous touching of the nose to the container wall. | Mice, Rats | Frequently observed as part of the stereotypy response. nih.govyoutube.com |

| Licking | Repetitive licking of the container wall. | Mice, Rats | A common component of the compulsive behavior pattern. nih.govyoutube.com |

| Gnawing | Repetitive chewing or biting motions. | Rats | Characteristic of the stereotyped response. nih.gov |

| Rearing | Repetitive standing on hind legs. | Mice | Induced by apomorphine and considered a form of stereotypy. youtube.com |

Repeated administration of (S)-Apomorphine can lead to behavioral sensitization, a phenomenon where the behavioral response to the drug increases over time. Studies in rats have shown that repeated treatment with apomorphine leads to a significant increase in locomotor activity. nih.gov However, there are marked individual differences, with some animals showing a rapid and strong sensitization, while others respond weakly or not at all. nih.gov This sensitization process appears to involve dopamine D1, D2, and NMDA receptors. nih.gov

In mice, pre-exposure to a single high dose of apomorphine can induce a long-lasting sensitization to its stereotyped behavioral effects. nih.gov This sensitization is context-dependent, meaning it is expressed when the drug is administered in the same environment where the initial pre-exposure occurred. nih.gov This finding suggests that mechanisms postsynaptic to dopamine neurons are involved in the development of this sensitization. nih.gov

Table 2: Effects of Repeated Apomorphine Administration on Behavior in Rats

| Behavioral Parameter | Acute Administration Effect | Effect After Repeated Administration | Key Findings |

|---|---|---|---|

| Locomotor Activity | No significant effect at lower doses. nih.gov | Significant increase. nih.gov | Demonstrates the development of behavioral sensitization. nih.gov |

| Stereotyped Behavior | Induction of sniffing, licking, gnawing. nih.gov | Occurs earlier, but intensity may be lower. nih.gov | Changes in stereotypy did not always correlate with increased locomotion. nih.gov |

Animal models of neurodegenerative diseases, such as Alzheimer's disease, are crucial for evaluating potential therapeutic agents. patsnap.com In this context, (S)-Apomorphine has been investigated for its effects on memory. In a rat model of dementia induced by scopolamine, apomorphine treatment prevented impairments in both short-term and long-term memory, as assessed by the Morris Water Maze. nih.govresearchgate.net The memory deficits in the scopolamine-treated rats were significantly restored by apomorphine administration. nih.gov

Similarly, in a transgenic mouse model of Alzheimer's disease (3xTg-AD), long-term treatment with apomorphine significantly improved memory function in both early and late-stage disease models. nih.govresearchgate.net These improvements were observed in various parameters of the Morris Water Maze test, including latency to find the platform and time spent in the target quadrant. researchgate.net The mechanism for this improvement may be linked to apomorphine's ability to promote the degradation of amyloid-β and improve neuronal insulin (B600854) resistance. nih.gov

Table 3: Effects of Apomorphine on Memory in Neurodegenerative Animal Models

| Animal Model | Memory Task | Key Findings | Reference |

|---|---|---|---|

| Scopolamine-induced dementia (Rats) | Morris Water Maze | Prevented impairments in short-term and long-term memory. nih.govresearchgate.net | nih.govresearchgate.net |

| 3xTg-AD Mice (Alzheimer's Model) | Morris Water Maze | Significantly improved memory function at both early (6-7 months) and late (12-13 months) stages. nih.govresearchgate.net | nih.govresearchgate.net |

Neurochemical Alterations in Brain Regions

(S)-Apomorphine's behavioral effects are underpinned by its ability to alter neurochemical signaling in specific brain circuits, most notably the dopaminergic systems.